molecular formula C7H16ClNO B1445343 1-(Tetrahydro-2H-pyran-4-yl)ethanamine hydrochloride CAS No. 1363404-80-1

1-(Tetrahydro-2H-pyran-4-yl)ethanamine hydrochloride

Cat. No.: B1445343
CAS No.: 1363404-80-1
M. Wt: 165.66 g/mol
InChI Key: KDFIFVOGSYITNL-UHFFFAOYSA-N
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Description

1-(Tetrahydro-2H-pyran-4-yl)ethanamine hydrochloride is a chemical compound with the molecular formula C7H16ClNO. It is a solid substance that is typically stored in an inert atmosphere at room temperature . This compound is known for its applications in various scientific fields, including chemistry, biology, and medicine.

Scientific Research Applications

1-(Tetrahydro-2H-pyran-4-yl)ethanamine hydrochloride has a wide range of applications in scientific research:

Safety and Hazards

The compound is labeled with the GHS07 pictogram, indicating that it may be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, wearing protective gloves/protective clothing/eye protection/face protection, and washing thoroughly after handling .

Preparation Methods

The synthesis of 1-(Tetrahydro-2H-pyran-4-yl)ethanamine hydrochloride involves several steps. One common method includes the reduction of a precursor compound using lithium aluminum hydride, followed by a reaction with hydrochloric acid to form the hydrochloride salt . Industrial production methods may vary, but they generally follow similar synthetic routes with optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

1-(Tetrahydro-2H-pyran-4-yl)ethanamine hydrochloride undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used.

Mechanism of Action

The mechanism of action of 1-(Tetrahydro-2H-pyran-4-yl)ethanamine hydrochloride involves its interaction with specific molecular targets and pathways. The amine group in the compound can form hydrogen bonds and ionic interactions with biological molecules, influencing their activity and function . Detailed studies on its mechanism of action are essential for understanding its effects in various applications.

Comparison with Similar Compounds

1-(Tetrahydro-2H-pyran-4-yl)ethanamine hydrochloride can be compared with similar compounds such as:

These similar compounds share some properties with this compound but also have unique characteristics that make them suitable for different applications.

Properties

IUPAC Name

1-(oxan-4-yl)ethanamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H15NO.ClH/c1-6(8)7-2-4-9-5-3-7;/h6-7H,2-5,8H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KDFIFVOGSYITNL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1CCOCC1)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H16ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

165.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1363404-80-1
Record name 2H-Pyran-4-methanamine, tetrahydro-α-methyl-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1363404-80-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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